((4-Chlorobenzyl)oxy)trimethylsilane
Description
Silyl (B83357) ethers are a class of organic compounds that feature a silicon atom covalently bonded to an alkoxy group. wikipedia.org Their utility in organic synthesis, particularly as protecting groups for alcohols, has made them indispensable tools for chemists. The specific compound, ((4-Chlorobenzyl)oxy)trimethylsilane, combines the features of a trimethylsilyl (B98337) ether with a halogenated benzyl (B1604629) group, creating a versatile reagent for various chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAKJILUKYAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342282 | |
| Record name | Silane, [(4-chlorophenyl)methoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-74-7 | |
| Record name | Silane, [(4-chlorophenyl)methoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Chlorobenzyl Oxy Trimethylsilane
Nucleophilic Reactivity Profiles of the Silicon-Oxygen Bond in ((4-Chlorobenzyl)oxy)trimethylsilane
The silicon-oxygen bond in silyl (B83357) ethers is susceptible to attack by nucleophiles. This reactivity is a cornerstone of their application as protecting groups in organic synthesis. The presence of the electron-withdrawing chlorine atom on the benzyl (B1604629) group is anticipated to influence the reactivity of the Si-O bond.
Hydrolysis and Alcoholysis Mechanisms and Kinetics
The hydrolysis and alcoholysis of silyl ethers are fundamental reactions that lead to the cleavage of the Si-O bond, yielding the corresponding alcohol and a silanol (B1196071) or an alkoxysilane, respectively. The mechanism of these reactions can proceed through different pathways depending on the reaction conditions.
Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack of water or an alcohol on the silicon atom. This process can occur via a pathway that involves a pentacoordinate silicon intermediate. beilstein-journals.orgchem-station.com The rate of acid-catalyzed hydrolysis is sensitive to steric hindrance at the silicon atom. For trimethylsilyl (B98337) (TMS) ethers, this cleavage is generally rapid. beilstein-journals.org The electron-withdrawing 4-chloro substituent on the benzyl group is expected to have a modest effect on the basicity of the ether oxygen.
Under basic conditions, the hydrolysis or alcoholysis proceeds via direct nucleophilic attack of a hydroxide (B78521) or alkoxide ion on the silicon atom, again likely involving a pentacoordinate intermediate. The rate of base-catalyzed cleavage is also influenced by the steric bulk of the silyl group.
Table 1: General Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Group | Relative Rate of Acid Hydrolysis | Relative Rate of Base Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data is generalized and can vary with substrate and conditions.
Reactivity with Carbonyl Compounds and Their Derivatives
Silyl ethers can react with carbonyl compounds, particularly in the presence of a catalyst. For instance, silyl ethers can be transformed into the corresponding alkyl ethers by reacting with aldehydes in the presence of triethylsilane and a catalytic amount of iron(III) chloride. gelest.com While no specific studies on the reaction of this compound with carbonyl compounds are documented, it is plausible that it would undergo similar transformations.
In a related context, silylium (B1239981) ion-catalyzed coupling reactions of benzyl acetates with trimethyl(alkoxy)silanes have been reported to yield benzyl alkyl ethers. d-nb.info This suggests that under appropriate catalytic conditions, the silicon-oxygen bond in this compound could be activated towards reaction with carbonyl derivatives.
Electrophilic Activation and Subsequent Transformations of this compound
The cleavage of the Si-O bond in this compound can also be initiated by electrophiles, particularly Lewis and Brønsted acids.
Lewis Acid-Mediated Bond Cleavage and Rearrangements
Lewis acids are known to promote the cleavage of silyl ethers. Reagents such as trimethylsilyl bromide (TMSBr) in methanol (B129727) can effect the chemoselective cleavage of alkyl silyl ethers. psu.edu Other Lewis acids like zinc bromide (ZnBr2) in the presence of water have also been employed for the deprotection of silyl ethers. d-nb.info It is noteworthy that TBDPS-protected alcohols are often resistant to these conditions, highlighting the influence of steric bulk on the silyl group. d-nb.info
The cleavage of benzyl ethers, a related functionality, can be achieved with Lewis acids such as BCl₃, often in the presence of a cation scavenger to prevent side reactions. organic-chemistry.org The 4-chloro substituent in this compound would likely influence the rate of such cleavage reactions due to its electronic effect on the stability of any potential benzylic cation intermediate.
Brønsted Acid-Catalyzed Pathways and Protonation Effects
Brønsted acids are commonly used to deprotect silyl ethers. The reaction is initiated by protonation of the ether oxygen, which enhances the leaving group ability of the alcohol moiety. chem-station.com The subsequent nucleophilic attack by the conjugate base or solvent molecule on the silicon atom leads to the cleavage of the Si-O bond.
The deprotection of trimethylsilyl ethers is often achieved under very mild acidic conditions, such as acetic acid in a mixture of THF and water. chem-station.com Stronger acids like HCl or H₂SO₄ are also effective. researchgate.net The rate of deprotection is influenced by the stability of the potential carbocation intermediate, although the mechanism for silyl ether cleavage under acidic conditions is generally considered to be distinct from a classic Sₙ1 pathway due to the instability of silyl cations. chem-station.com The electron-withdrawing nature of the chlorine atom in the para position of the benzyl group would destabilize a developing positive charge on the benzylic carbon, potentially slowing down pathways that have significant Sₙ1 character at the benzylic position.
Cleavage and Deprotection Strategies for the Trimethylsilyl Ether Moiety
The trimethylsilyl (TMS) ether in this compound serves as a protecting group for the corresponding 4-chlorobenzyl alcohol. A variety of methods are available for its removal, the choice of which depends on the other functional groups present in the molecule and the desired selectivity.
Common deprotection strategies for TMS ethers include:
Acidic Conditions: As mentioned, mild acids like acetic acid or stronger acids like HCl are effective. chem-station.comresearchgate.net
Fluoride-Based Reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a very common and efficient reagent for cleaving silicon-oxygen bonds due to the high strength of the Si-F bond that is formed. chem-station.com Other fluoride sources like HF-pyridine are also used. gelest.com
Base-Catalyzed Hydrolysis: Reagents like potassium carbonate in methanol can be used for the deprotection of TMS ethers. gelest.com
Lewis Acids: A range of Lewis acids can effect the cleavage, offering different levels of selectivity. d-nb.infopsu.edu
Catalytic Transfer Hydrogenation: A combination of triethylsilane and Pd/C can be used for the removal of benzyl ethers and related groups under neutral conditions. nih.gov This method could potentially cleave the benzyl C-O bond rather than the Si-O bond.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the cleavage of benzyl ethers, particularly those with electron-donating substituents. organic-chemistry.org
The presence of the 4-chloro substituent may influence the choice of deprotection method, especially for reactions involving the benzylic position. For instance, methods that proceed via radical intermediates or involve significant positive charge buildup at the benzylic carbon might be affected.
Table 2: Selected Deprotection Methods for Silyl and Benzyl Ethers
| Reagent(s) | Substrate Type | Conditions | Comments |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD), AlCl₃ | Trimethylsilyl ethers | Solvent-free | Selective cleavage of TMS ethers. niscpr.res.in |
| Trimethylsilyl bromide (TMSBr), MeOH | Alkyl silyl ethers | Catalytic | Chemoselective cleavage in the presence of aryl silyl ethers. psu.edu |
| Zinc bromide (ZnBr₂), H₂O | TES, TBS, and TIPS ethers | CH₂Cl₂, 45-50 °C | TBDPS ethers are unreactive. d-nb.info |
| Triethylsilane, Pd/C | Benzyl ethers | MeOH, rt | Catalytic transfer hydrogenation. nih.gov |
| Nickel boride | Benzyl esters | MeOH, rt | Chemoselective cleavage of benzyl esters over benzyl ethers. organic-chemistry.org |
Acid-Catalyzed Desilylation Protocols
Acid-catalyzed desilylation is a common method for the deprotection of silyl ethers. The general mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol moiety. This is followed by a nucleophilic attack on the silicon atom. libretexts.orgyoutube.com For trimethylsilyl (TMS) ethers such as this compound, this reaction typically proceeds via an SN2-like mechanism at the silicon center. libretexts.org
The reaction is initiated by the protonation of the oxygen atom of the Si-O bond by an acid (H-A). The resulting oxonium ion is highly activated towards nucleophilic attack. A nucleophile (Nu), which can be the conjugate base of the acid, a solvent molecule like water, or an added reagent, then attacks the silicon atom. This attack leads to a pentacoordinate transition state, culminating in the cleavage of the Si-O bond to release the alcohol (4-chlorobenzyl alcohol) and form the corresponding silyl species (trimethylsilanol, which can further react). The relatively low steric hindrance of the trimethylsilyl group facilitates the access of the nucleophile to the silicon center. libretexts.orgacs.org
A variety of acidic reagents can be employed for this transformation, with their efficacy often depending on the substrate's stability and the desired selectivity.
Table 1: Representative Acidic Reagents for Silyl Ether Cleavage
| Reagent | Typical Conditions | Notes |
| Acetic Acid (AcOH) | AcOH/THF/H₂O | Mild conditions, often used for selective deprotection. |
| Hydrochloric Acid (HCl) | Dilute HCl in alcohol | Stronger acid, faster reaction rates. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts in alcohol | Commonly used solid acid catalyst. |
| Boron Trichloride (BCl₃) | BCl₃·SMe₂ in CH₂Cl₂ | Potent Lewis acid, effective for cleaving stable ethers. organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts in MeOH | Mild and inexpensive Lewis acid catalyst. |
Fluoride-Mediated Desilylation Techniques
Fluoride ions are exceptionally effective reagents for cleaving silicon-oxygen bonds due to the high thermodynamic stability of the resulting silicon-fluorine (Si-F) bond. This method is often preferred for its mildness and high efficiency. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. nih.govnih.gov This intermediate then collapses, breaking the Si-O bond to yield the alkoxide and trimethylfluorosilane. A subsequent workup with a proton source neutralizes the alkoxide to furnish the alcohol. youtube.com
The rate of fluoride-mediated desilylation is influenced by the steric bulk around the silicon atom and the electronic properties of the leaving group. For this compound, the minimal steric hindrance of the TMS group allows for rapid cleavage.
Table 2: Common Fluoride Reagents for Desilylation
| Reagent | Abbreviation | Typical Solvent |
| Tetrabutylammonium Fluoride | TBAF | Tetrahydrofuran (B95107) (THF) |
| Potassium Fluoride | KF | Acetonitrile (B52724) (MeCN), Methanol (MeOH) |
| Cesium Fluoride | CsF | Dimethylformamide (DMF) |
| Hydrofluoric Acid-Pyridine | HF-Pyridine | Tetrahydrofuran (THF) |
| Potassium Bifluoride | KHF₂ | Methanol (MeOH) |
A system using chlorotrimethylsilane (B32843) (TMSCl) and potassium fluoride dihydrate (KF·2H₂O) in acetonitrile has been shown to be effective for the mild and chemoselective desilylation of silyl ethers, leaving other protecting groups like benzyl ethers intact. organic-chemistry.org
Oxidative and Reductive Cleavage Methods
Beyond standard hydrolytic cleavage, the Si-O bond or adjacent bonds in benzylic silyl ethers can be cleaved under oxidative or reductive conditions.
Oxidative Cleavage: Benzylic silyl ethers, including this compound, can undergo oxidative cleavage to directly yield the corresponding carbonyl compound, in this case, 4-chlorobenzaldehyde. This transformation provides a synthetically useful shortcut, converting a protected alcohol into an aldehyde in a single step. Reagents such as dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal) have been shown to efficiently oxidize benzylic TMS ethers under neutral conditions. tandfonline.comtandfonline.com Other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly under photoirradiation, can also facilitate the cleavage of benzyl-type ethers. nih.govorganic-chemistry.org The mechanism generally involves oxidation at the benzylic position.
Reductive Cleavage: Reductive methods typically cleave the carbon-oxygen bond of the benzyl group rather than the silicon-oxygen bond. This process, known as debenzylation, regenerates the alcohol. A common method is catalytic hydrogenolysis, using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This reaction is highly effective for benzyl ethers and results in the formation of the alcohol and toluene (B28343) (or a substituted toluene). Alternatively, chemical reduction using lithium metal in the presence of an electron carrier like naphthalene (B1677914) (forming lithium naphthalenide) is a powerful method for cleaving benzyl ethers under very mild conditions. researchgate.net These reductive methods are generally chemoselective and would not affect the trimethylsilyl portion of the molecule directly, but rather the benzylic C-O bond.
Influence of the 4-Chlorobenzyl Substituent on Reaction Kinetics and Thermodynamics
Electronic Effects of the Chlorine Atom on Silicon-Oxygen Bond Stability
The chlorine atom at the para position of the benzyl group is moderately electron-withdrawing due to its inductive effect (-I), while it is weakly electron-donating through resonance (+R). In reactions involving the benzylic system, the net electronic effect often depends on the nature of the reaction center and the transition state.
For desilylation reactions (both acid- and fluoride-catalyzed), the key step involves nucleophilic attack at the silicon center. The electron-withdrawing inductive effect of the chlorine atom is transmitted through the sigma framework to the benzylic oxygen. This reduces the electron density on the oxygen atom, making it a slightly weaker base and a better leaving group.
In fluoride-mediated desilylation: The electron-withdrawing nature of the 4-chlorobenzyl group makes the silicon atom more electrophilic, potentially accelerating the rate of attack by the fluoride ion. Studies on related systems have shown that electron-withdrawing substituents can increase the rate of desilylation. nih.gov
The Hammett equation provides a quantitative way to correlate the effect of substituents on reaction rates. libretexts.orgnih.gov For reactions of benzyl derivatives, a plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) can reveal the electronic demands of the transition state. acs.org For this compound, the positive σ value for a para-chloro substituent suggests it will influence reaction rates compared to the unsubstituted analogue. acs.org
Steric Hindrance Considerations in Reaction Transition States
Steric hindrance plays a critical role in the reactivity of silyl ethers. The accessibility of the silicon atom to an incoming nucleophile or catalyst is a primary determinant of the reaction rate. researchgate.netnumberanalytics.com In this compound, the silyl group itself is trimethylsilyl (TMS), which is one of the smallest and least sterically demanding silyl protecting groups. libretexts.org
The bulk of the substituent is primarily from the 4-chlorobenzyl group. While this group is larger than a simple alkyl chain, its connection to the silicon is via a primary oxygen, which is relatively unhindered. The reaction transition states for both acid- and fluoride-catalyzed desilylation involve a pentacoordinate silicon intermediate. The low steric bulk of the three methyl groups on the silicon atom means that the energy barrier to forming this crowded intermediate is relatively low, contributing to the high reactivity and lability of TMS ethers. libretexts.orgacs.org Compared to bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), the desilylation of this compound is expected to be significantly faster under identical conditions.
Detailed Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Interrogation
To gain deeper insight into the precise mechanisms of reactions involving this compound, advanced techniques such as kinetic isotope effect studies and spectroscopic monitoring are invaluable.
Kinetic Isotope Effects (KIEs): The kinetic isotope effect, which is the change in reaction rate upon isotopic substitution, is a powerful tool for probing transition state structures. wikipedia.orgprinceton.edu By replacing an atom in the reactant with one of its heavier isotopes (e.g., H with D, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), one can determine if a bond to that atom is being broken or formed in the rate-determining step of the reaction. baranlab.org
For reactions of this compound, several informative KIE experiments could be envisioned:
¹⁸O KIE: By synthesizing the molecule with an ¹⁸O atom in the ether linkage (Si-¹⁸O-C), one could measure the KIE for desilylation. A significant primary KIE (k₁₆/k₁₈ > 1) would provide strong evidence that the Si-O bond is being cleaved in the rate-determining step. The magnitude of the KIE could further elucidate how "product-like" the transition state is.
Deuterium (B1214612) KIE: For oxidative cleavage reactions that proceed via hydrogen atom abstraction from the benzylic position (-CH₂-), substituting the benzylic protons with deuterium (-CD₂-) would be expected to produce a large primary KIE (kH/kD > 1). researchgate.netnih.gov The absence of a significant KIE would suggest that C-H bond cleavage is not the rate-determining step. escholarship.org
¹³C KIE: Isotopic substitution at the benzylic carbon could probe changes in bonding at this center during reductive or oxidative cleavage reactions.
Table 3: Hypothetical Kinetic Isotope Effects (KIE) for Mechanistic Diagnosis
| Reaction Type | Isotopic Label Position | Expected KIE (k_light / k_heavy) | Mechanistic Implication |
| Fluoride Desilylation | Si-¹⁸O-CH₂Ar | > 1.02 | Si-O bond cleavage is part of the rate-determining step. |
| Oxidative Cleavage | Si-O-CD₂Ar | > 2 | C-H(D) bond cleavage is rate-determining (H-atom abstraction). |
| Oxidative Cleavage | Si-O-CD₂Ar | ≈ 1 | C-H(D) bond cleavage occurs after the rate-determining step. |
| Acid-Catalyzed Desilylation | Si-¹⁸O-CH₂Ar | > 1.02 | Si-O bond cleavage is involved in the rate-determining step. |
Spectroscopic Interrogation: Modern spectroscopic techniques allow for the direct observation of reactants, products, and sometimes even transient intermediates, providing a real-time window into the reaction mechanism.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for studying reactions of organosilicon compounds. huji.ac.ilpascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. rsc.orgresearchgate.net During a reaction, one could monitor the disappearance of the signal for this compound and the appearance of new signals corresponding to the silyl product (e.g., trimethylfluorosilane or trimethylsilanol). Furthermore, the interaction of the silyl ether with a Lewis acid catalyst could be observed as a downfield shift in the ²⁹Si signal, indicating the formation of a complex. researchgate.net
Infrared (IR) and UV-Vis Spectroscopy: For reactions involving chromogenic substrates, UV-Vis spectroscopy can be used for kinetic analysis by monitoring the appearance or disappearance of an absorbing species. nih.gov In-situ IR spectroscopy can track changes in vibrational modes, such as the stretching frequencies of the Si-O bond or the C=O bond in the case of oxidative cleavage. rsc.orgibm.com
Mass Spectrometry (MS): ESI-MS can be used to detect and characterize charged intermediates or products in the reaction mixture, providing valuable mechanistic clues. ibm.com
Through the combined application of these kinetic and spectroscopic methods, a comprehensive and detailed picture of the reaction mechanisms for this compound can be constructed.
Applications of 4 Chlorobenzyl Oxy Trimethylsilane in Contemporary Organic Synthesis
((4-Chlorobenzyl)oxy)trimethylsilane as a Protecting Group for Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. Silyl (B83357) ethers are a widely employed class of protecting groups due to their ease of formation, general stability, and selective removal under specific conditions. masterorganicchemistry.comnih.gov this compound serves as a reagent for the introduction of a substituted benzyl-type silyl ether protecting group. uwindsor.ca
The general reaction for the protection of an alcohol (R-OH) with a trimethylsilyl (B98337) chloride derivative is depicted below:
R-OH + (CH₃)₃SiCl → R-O-Si(CH₃)₃ + HCl
This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com
Selective Protection of Primary Alcohols over Other Hydroxyl Functionalities
While specific studies detailing the selective protection of primary alcohols versus other hydroxyl functionalities using this compound are not extensively documented in readily available literature, the principle of sterically controlled silylation is a well-established concept in organic chemistry. The steric bulk of both the alcohol and the silylating agent plays a crucial role in the rate of reaction. Primary alcohols, being the least sterically hindered, generally react faster with silylating agents compared to more hindered secondary and tertiary alcohols. This kinetic difference allows for the selective protection of primary hydroxyl groups in polyhydroxylated compounds by careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the silylating agent.
Table 1: General Reactivity Trend of Alcohols with Silylating Agents
| Alcohol Type | Relative Reactivity | Steric Hindrance |
| Primary (1°) | High | Low |
| Secondary (2°) | Medium | Medium |
| Tertiary (3°) | Low | High |
This differential reactivity forms the basis for achieving selective protection in complex syntheses.
Orthogonal Protection Strategies in Complex Molecule Synthesis
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others. nih.govharvard.edu This strategy is paramount in the synthesis of complex molecules with multiple functional groups.
Silyl ethers, in general, are cleaved by fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride - TBAF) due to the high strength of the silicon-fluorine bond. masterorganicchemistry.com The stability of different silyl ethers to acidic and basic conditions can vary, allowing for a degree of orthogonality. For instance, a tert-butyldimethylsilyl (TBDMS) group is generally more stable to hydrolysis than a trimethylsilyl (TMS) group.
The ((4-chlorobenzyl)oxy)trimethylsilyl group, being a benzylic ether derivative, conceptually offers an additional mode of deprotection through hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method commonly used for cleaving benzyl (B1604629) ethers. This feature could potentially allow for its removal while other silyl ethers or acid/base labile groups remain intact, thus fitting into an orthogonal protection scheme. However, specific documented examples demonstrating the orthogonality of the ((4-chlorobenzyl)oxy)trimethylsilyl group in complex molecule synthesis are not prevalent in the surveyed literature.
Utilization as a Synthetic Equivalent or Precursor in Organic Transformations
Beyond its role in alcohol protection, this compound can theoretically serve as a precursor to other reactive intermediates.
Generation of 4-Chlorobenzyl Alcohol in situ or Related Intermediates
The cleavage of the silyl ether bond in this compound under appropriate conditions would yield 4-chlorobenzyl alcohol. This in situ generation could be advantageous in reactions where the direct use of 4-chlorobenzyl alcohol might be problematic due to its reactivity or solubility. For example, hydrolysis of the silyl ether would release the alcohol, which could then participate in a subsequent reaction in the same pot.
Role in Reactions Requiring a Benzyl Anion or Cation Equivalent
While less common for silyl ethers of this type, the structural motif of this compound could hypothetically be leveraged to generate benzylic reactive species. The generation of a 4-chlorobenzyl cation could be envisioned under strongly acidic conditions, which would protonate the oxygen and facilitate the departure of the trimethylsilanol (B90980) group. Conversely, the formation of a 4-chlorobenzyl anion equivalent is less straightforward and would require specific and potent reagents to deprotonate the benzylic position, a process not commonly associated with this class of compounds.
Participation in Carbon-Carbon Bond Forming Reactions
A notable application of related organosilicon compounds is their participation in carbon-carbon bond-forming reactions. One report indicates that (4-chlorobenzyl)(trimethyl)silane can act as a cross-coupling reagent, which is a fundamental transformation for constructing complex molecular skeletons. uwindsor.ca While the specific compound in the title is an ether, the related (4-chlorobenzyl)trimethylsilane (lacking the oxygen atom) participates in these reactions. This suggests that with appropriate activation, the 4-chlorobenzyl group from this compound or a derivative could potentially be transferred in cross-coupling reactions, such as those catalyzed by palladium or other transition metals. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
The general scheme for a cross-coupling reaction is as follows:
R¹-M + R²-X --[Catalyst]--> R¹-R² + M-X
In this context, the organosilane could serve as the R¹-M component after appropriate activation.
Cross-Coupling Methodologies Involving Trimethylsilyl Moieties
While this compound is not directly used as a coupling partner in cross-coupling reactions, the trimethylsilyl group is central to reactions like the Hiyama coupling. The Hiyama coupling facilitates the formation of carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org The reaction requires activation of the organosilane, typically with a fluoride source like TBAF, to form a hypervalent silicon species that participates in the transmetalation step of the catalytic cycle. organic-chemistry.org
In a synthetic sequence, a molecule containing an alcohol protected by a 4-chlorobenzyl group might also possess an organic halide or an organosilane functionality. This protected molecule can then participate in a Hiyama coupling. The stability of the 4-chlorobenzyl ether under the palladium-catalyzed, basic, or fluoride-activated conditions is crucial for the success of the coupling reaction. The bulky nature of the protecting group generally does not interfere with the catalytic cycle but ensures that the hydroxyl group remains masked.
Another significant cross-coupling reaction is the Sonogashira coupling, which forms C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org A substrate bearing a 4-chlorobenzyl protected hydroxyl group can readily undergo Sonogashira coupling if it also contains an aryl/vinyl halide or a terminal alkyne moiety. The protecting group is robust enough to withstand the mild, often room-temperature conditions of the reaction. libretexts.org For instance, a protected 4-bromophenol (B116583) could be coupled with various terminal alkynes to generate functionalized biaryl systems.
Table 1: Representative Cross-Coupling Reactions with 4-Chlorobenzyl Protected Substrates
| Coupling Reaction | Substrate 1 (Protected) | Substrate 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Hiyama Coupling | 4-Chlorobenzyl protected aryl halide | Aryltrimethoxysilane | Pd(OAc)₂, Ligand, TBAF | Functionalized Biaryl |
| Sonogashira Coupling | 4-Chlorobenzyl protected vinyl iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Conjugated Enyne |
Aldol (B89426) and Related Condensations via Silyl Enol Ethers and Silyl Ketene Acetals
The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically mediated by a Lewis acid like titanium tetrachloride (TiCl₄). wikipedia.orgnih.gov This reaction avoids the often harsh conditions of direct enolate chemistry and allows for crossed aldol reactions without self-condensation. wikipedia.org
Here, this compound is used to protect a hydroxyl group on a molecule that also contains a ketone or aldehyde. This carbonyl group can then be converted into a silyl enol ether. The general preparation of silyl enol ethers involves treating an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl chloride, and a base. wikipedia.org The choice of base and reaction conditions can control the formation of the kinetic or thermodynamic silyl enol ether. wikipedia.org
Once the silyl enol ether of the 4-chlorobenzyl-protected substrate is formed, it can be subjected to Mukaiyama aldol conditions. The 4-chlorobenzyl group, being relatively bulky and electronically neutral, serves as a stable protecting group that can influence the stereochemical course of the aldol reaction through steric hindrance.
Table 2: Mukaiyama Aldol Addition with a 4-Chlorobenzyl Protected Substrate
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| Protection | Hydroxy-ketone | This compound | 4-Chlorobenzyl protected ketone |
| Silyl Enol Ether Formation | 4-Chlorobenzyl protected ketone | LDA, Trimethylsilyl chloride | Silyl enol ether of the protected ketone |
| Mukaiyama Aldol Addition | Silyl enol ether, Aldehyde | TiCl₄, -78 °C | β-Hydroxy ketone (with protected hydroxyl) |
Application in the Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds often relies on the strategic use of protecting groups to mask reactive functionalities while constructing the core ring system. The 4-chlorobenzyl ether group is valuable in this context due to its robustness.
One prominent strategy for forming oxygen heterocycles involves intramolecular cyclization or intermolecular condensation reactions. For example, a substrate such as a 2-hydroxybenzaldehyde derivative, where the hydroxyl group is protected as a 4-chlorobenzyl ether, can be a versatile starting material. This protected aldehyde can undergo a Sonogashira coupling with a terminal alkyne. clockss.org Subsequent deprotection of the CBM group would liberate the phenol, which could then undergo an intramolecular cyclization onto the alkyne (or a derivative thereof) to form heterocycles like chromenes or benzofurans. nih.gov The stability of the CBM group during the initial C-C bond formation is key to this strategy.
In another approach, a molecule containing a 4-chlorobenzyl protected alcohol and a nucleophilic group can be reacted with a bifunctional electrophile to construct a heterocyclic ring. The protecting group prevents unwanted side reactions of the hydroxyl group. For instance, the synthesis of certain piperidine (B6355638) derivatives, which are cores of many alkaloids and pharmaceuticals, may involve intermediates where a hydroxyl group is temporarily protected as a CBM ether. chim.it
Stereoselective Transformations Involving this compound
In stereoselective synthesis, the goal is to control the formation of a specific stereoisomer. masterorganicchemistry.com While the this compound itself is not a chiral entity, the 4-chlorobenzyl group it installs can play a significant role in directing the stereochemical outcome of reactions on a chiral substrate.
Chiral Auxiliary Approaches and Enantioselective Induction
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry.
In the context of this compound, the 4-chlorobenzyl group is not a traditional chiral auxiliary. However, if it is attached to a chiral molecule, its steric bulk can effectively shield one face of a nearby reactive center. This blocking effect can force an incoming reagent to attack from the less hindered face, leading to high diastereoselectivity, which is a form of enantioselective induction when creating a new stereocenter relative to the existing one. For example, in the asymmetric reduction of a ketone, a bulky 4-chlorobenzyl ether at an adjacent stereocenter can direct hydride attack to one of the ketone's enantiotopic faces.
Diastereoselective Control in Organic Reactions
Diastereoselective reactions are crucial for synthesizing complex molecules with multiple stereocenters, such as polyketide natural products. nih.gov The relative orientation of these centers is critical for biological activity. The 4-chlorobenzyl group can exert significant diastereoselective control.
Consider an aldol reaction involving an enolate that contains a pre-existing stereocenter bearing a 4-chlorobenzyl ether. According to models like the Felkin-Anh or Zimmerman-Traxler model for chelated transition states, the bulky protecting group will preferentially occupy a pseudo-equatorial position in the reaction's transition state to minimize steric strain. youtube.com This conformational preference dictates the facial selectivity of the enolate's attack on the aldehyde electrophile, resulting in the preferential formation of one diastereomer of the aldol product. The reliable control offered by such bulky protecting groups is a cornerstone of modern acyclic stereocontrol.
Table 3: Diastereoselective Aldol Reaction Influenced by a 4-Chlorobenzyl Ether
| Enolate Source | Electrophile | Key Influencing Factor | Predominant Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Chiral ketone with α-CBM ether | Benzaldehyde | Steric hindrance from CBM group in Zimmerman-Traxler transition state | syn-aldol product | Often >90:10 |
Role of 4 Chlorobenzyl Oxy Trimethylsilane in Catalytic Processes and Advanced Materials
((4-Chlorobenzyl)oxy)trimethylsilane as a Ligand Precursor or Modifier in Organometallic Catalysis
The design and synthesis of ligands are central to the advancement of organometallic catalysis, influencing the activity, selectivity, and stability of metal complexes. youtube.com The structural attributes of this compound make it a candidate for creating novel ligands.
The synthesis of new ligands often involves the condensation of various chemical building blocks. nih.govresearchgate.net In this context, this compound can serve as a precursor. The trimethylsilyl (B98337) group can act as a protecting group for the benzylic alcohol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This hydroxyl group, along with the chlorobenzyl framework, can be incorporated into larger ligand structures, such as Schiff bases or other multidentate ligands. nih.govresearchgate.net The synthesis of such ligands would typically involve a multi-step process, starting with the preparation of the silyl (B83357) ether itself, followed by its reaction with other organic synthons to build the final ligand architecture. nih.gov
The presence of the 4-chloro substituent on the benzyl (B1604629) ring offers a site for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of other chemical groups. This adaptability enables the fine-tuning of the electronic and steric properties of the resulting ligands.
Chiral ligands are crucial for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer compounds. youtube.com While direct studies on ligands derived from this compound are not prevalent, the principles of asymmetric catalysis suggest how such a moiety could be influential. nih.govrsc.org The steric bulk of the chlorobenzyl silyl group, when incorporated into a chiral ligand, could play a significant role in creating a well-defined chiral environment around a metal center. This, in turn, can lead to high enantioselectivity in catalytic reactions. gelest.com
For instance, in reactions involving the formation of chiral alcohols via hydrosilylation of ketones, the nature of the silyl ether can influence the stereochemical outcome. gelest.com The electronic properties of the chlorobenzyl group can also affect the catalytic activity. The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center, thereby influencing reaction rates. youtube.com The development of novel chiral silanol (B1196071) ligands has demonstrated the potential of silicon-containing moieties to achieve high enantioselectivity in various catalytic transformations. nih.govrsc.org
Table 1: Potential Influences of the Chlorobenzyl Silyl Moiety in Asymmetric Catalysis
| Feature of Moiety | Potential Impact on Catalysis |
| Steric Bulk | Can create a defined chiral pocket around the metal center, enhancing enantioselectivity. |
| Electronic Effects | The electron-withdrawing chlorine atom can alter the electron density of the catalyst, affecting reaction rates. |
| Silyl Group | Can be a precursor to a coordinating silanol group in a chiral ligand scaffold. nih.govrsc.org |
Participation in Supported Catalysis and Heterogeneous Systems
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. numberanalytics.comresearchgate.net Organosilicon compounds are frequently used to anchor catalytic complexes onto surfaces like silica (B1680970). rsc.org
This compound can be envisioned as a linker for tethering catalysts to a support. The trimethylsiloxy group can react with surface hydroxyl groups on materials like silica, forming a stable covalent bond. The chlorobenzyl group can then be functionalized to attach a catalytically active metal complex. This approach would lead to a heterogeneous catalyst where the active sites are uniformly distributed on the support surface. numberanalytics.comresearchgate.net The properties of the resulting supported catalyst, such as activity and selectivity, would be influenced by the nature of the linkage provided by the chlorobenzyl silyl ether.
Precursor to Silicon-Based Advanced Materials and Hybrid Organic-Inorganic Frameworks
Organoalkoxysilanes are versatile precursors for the synthesis of a wide range of silicon-based materials, including hybrid organic-inorganic frameworks. mdpi.comrsc.org These materials combine the properties of both organic and inorganic components at the molecular level. nih.govproquest.com
This compound, as a functionalized organosilane, could be a valuable monomer in the sol-gel synthesis of such hybrid materials. mdpi.com Co-condensation of this compound with other silica precursors, like tetraethoxysilane (TEOS), could lead to the formation of a silica network functionalized with chlorobenzyl groups. rsc.orgiaea.org These organic moieties would be covalently integrated into the inorganic silica matrix, potentially imparting new properties to the material, such as hydrophobicity or reactivity for further post-synthesis modification. The development of organic-inorganic hybrid materials is a rapidly growing field with applications in catalysis, sensing, and separation technologies. nih.goviaea.org
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Role of this compound | Potential Properties and Applications |
| Supported Catalysts | Linker to immobilize homogeneous catalysts on solid supports like silica. | Enhanced catalyst stability and recyclability for industrial chemical synthesis. numberanalytics.comresearchgate.net |
| Hybrid Organic-Inorganic Materials | Functional monomer in sol-gel synthesis to introduce chlorobenzyl groups into a silica network. | Materials with tailored surface properties for applications in catalysis and separations. mdpi.comnih.gov |
| Functionalized Polymers | Surface modification agent to introduce chlorobenzyl functionalities onto polymer surfaces. | Improved compatibility in polymer composites and surfaces with tailored chemical reactivity. mdpi.comnih.gov |
Application in Polymer Chemistry and Surface Modification
The modification of polymer surfaces is essential for a wide range of applications, from biomedical devices to advanced composites. mdpi.com Organosilanes are widely used for this purpose due to their ability to form stable bonds with various substrates. mdpi.comnih.gov
This compound can be employed to functionalize the surfaces of polymers and other materials. nih.gov The trimethylsiloxy group can react with surfaces possessing hydroxyl groups, while the chlorobenzyl group provides a reactive handle for further chemical transformations. For example, it could be used to initiate "grafting-from" polymerization, where polymer chains are grown directly from the surface, leading to a dense and stable polymer coating. researchgate.netmst.edu This approach allows for precise control over the surface properties of materials, such as wettability, biocompatibility, and adhesion. nih.govnih.gov The functionalization of vegetable oil-derived polymers with silanes is also an area of active research for creating sustainable hybrid materials. nih.gov
Computational and Theoretical Studies on 4 Chlorobenzyl Oxy Trimethylsilane
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For ((4-Chlorobenzyl)oxy)trimethylsilane, DFT calculations are instrumental in determining its preferred three-dimensional structure and the energetic landscape of its various conformations.
The flexibility of this compound arises from the rotation around several key single bonds: the C-O bond, the Si-O bond, and the C-C bond connecting the benzyl (B1604629) group to the aromatic ring. Conformational analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can identify the minimum energy conformers and the transition states connecting them.
The potential energy surface of this compound is characterized by several local minima corresponding to different arrangements of the trimethylsilyl (B98337) and 4-chlorobenzyl groups. The global minimum is likely to be a staggered conformation that minimizes steric repulsion between the bulky groups.
Table 1: Calculated Rotational Barriers for Model Compounds
| Bond of Rotation | Model Compound | Computational Method | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Phenyl-CH2 | Toluene (B28343) | BLYP/6-31G* | ~0.01 |
| CH2-O | Benzyl alcohol | DFT/M06-2X | ~2.5-3.0 |
This table presents estimated values based on calculations for structurally related compounds. Specific experimental or computational data for this compound is not available.
Bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of a molecule, as it quantifies the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs. For this compound, the key bonds of interest are the Si-O, C-O, and benzylic C-H bonds.
The Si-O bond in silyl (B83357) ethers is known to be relatively strong. The BDE of the Si-O bond in (CH₃)₃Si-OCH₃ is calculated to be approximately 109 kcal/mol. The presence of the 4-chlorobenzyl group is expected to have a minor electronic effect on this value. In contrast, the C-O bond is weaker. The benzylic C-H bond BDE in toluene is around 89.7 kcal/mol, and the para-chloro substituent is expected to have a small, stabilizing effect on the resulting benzyl radical, slightly lowering the C-H BDE. nih.gov
Reaction energy profiles for processes like hydrolysis can also be mapped using DFT. The hydrolysis of silyl ethers is a fundamental reaction, and computational studies on related systems suggest a mechanism involving nucleophilic attack of water on the silicon atom, often assisted by an acid or base catalyst. The energy profile would detail the energies of the reactants, transition states, intermediates, and products.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Representative Bonds
| Bond | Representative Compound | Computational Method | BDE (kcal/mol) |
|---|---|---|---|
| (CH₃)₃Si-O | (CH₃)₃Si-OCH₃ | G3(MP2) | ~109 |
| C-O | CH₃-OCH₃ | G3(MP2) | ~85 |
| Benzyl C-H | Toluene | BLYP/6-31G* | ~89.7 |
This table provides BDE values for representative bonds in related molecules to estimate the bond strengths in this compound.
Molecular Dynamics Simulations for Reaction Pathway Elucidation and Solvation Effects
While DFT provides static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be particularly useful for elucidating complex reaction pathways and understanding the role of the solvent.
For the hydrolysis of this compound, MD simulations in a solvent like water can track the trajectory of the reacting molecules, revealing the step-by-step mechanism of bond breaking and formation. These simulations can highlight the role of individual solvent molecules in stabilizing transition states and intermediates through hydrogen bonding and other intermolecular interactions. While specific MD studies on this compound are not published, simulations of similar organosilicon compounds in aqueous environments have demonstrated the importance of explicit solvent models to accurately capture the reaction dynamics. cambridge.org
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Substituted Silyl Ethers
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. For a series of substituted benzyl silyl ethers, a QSAR model could be developed to predict their hydrolysis rates or other reactivity parameters.
The model would use molecular descriptors calculated from the structures of the compounds as independent variables. These descriptors can include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., van der Waals volume), and topological indices. For a series of para-substituted benzyl silyl ethers, including this compound, a QSAR equation would take the general form:
log(k) = c₀ + c₁σ + c₂Eₛ + ...
where k is the reaction rate constant, σ is the Hammett substituent constant (for the para-chloro group, σₚ = +0.23), Eₛ is a steric parameter, and c₀, c₁, and c₂ are coefficients determined by regression analysis. While a specific QSAR model for this class of compounds has not been reported, the principles of QSAR are widely applicable in medicinal and materials chemistry.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com
For this compound, the HOMO is likely to be located on the oxygen atom and the π-system of the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be an antibonding orbital associated with the C-Cl bond and the aromatic ring, indicating that these are the regions where the molecule would accept electrons in a reaction with a nucleophile.
The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are important indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing chloro group at the para position will lower the energy of both the HOMO and LUMO compared to the unsubstituted (benzyloxy)trimethylsilane. This can influence the molecule's reactivity in various chemical transformations.
Table 3: Estimated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Estimated Energy (eV) |
|---|---|
| HOMO | -9.5 to -10.0 |
| LUMO | -0.5 to -1.0 |
These values are estimations based on DFT calculations of similar aromatic compounds and are meant to be illustrative. Actual values would require specific calculations for this compound.
Advanced Spectroscopic and Analytical Techniques for Research on 4 Chlorobenzyl Oxy Trimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of ((4-Chlorobenzyl)oxy)trimethylsilane. Both one-dimensional and two-dimensional NMR experiments offer a wealth of information regarding the molecular structure and dynamics.
Predicted ¹H and ¹³C NMR Data for this compound:
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trimethylsilyl (B98337) (CH₃) | ~0.1-0.3 (singlet) | ~0-2 |
| Methylene (B1212753) (CH₂) | ~4.5-4.8 (singlet) | ~70-75 |
| Aromatic CH (ortho to CH₂O) | ~7.3-7.4 (doublet) | ~128-129 |
| Aromatic CH (ortho to Cl) | ~7.2-7.3 (doublet) | ~128-129 |
| Aromatic C (ipso-CH₂O) | - | ~138-140 |
| Aromatic C (ipso-Cl) | - | ~133-135 |
Note: These are estimated values based on general principles and data from similar compounds.
Dynamic NMR (DNMR) techniques could be employed to study the conformational equilibria and exchange processes in this compound. The rotation around the C-O and Si-O bonds may be slow enough at low temperatures to be observed on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. For example, in related aliphatic triisopropylsilanes, dynamic processes have been detected and their free energies of activation calculated. rsc.org Although no specific studies on this compound are available, it is plausible that restricted rotation around the benzylic C-O bond could lead to distinct NMR signals for the aromatic protons at low temperatures.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals of this compound and confirming its connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between the aromatic protons on the chlorobenzyl group, confirming their relative positions. ugm.ac.idyoutube.comyoutube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would definitively link the proton signals of the trimethylsilyl and methylene groups to their corresponding carbon signals. core.ac.ukresearchgate.net
Mass Spectrometry (MS) for Reaction Intermediates and Product Analysis
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. miamioh.edu For this compound (C₁₀H₁₅ClOSi), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence. For instance, the HRMS data for a related silyl (B83357) ether was reported with high accuracy, demonstrating the power of this technique. acs.org
Example of HRMS Data Presentation:
| Ion | Calculated Exact Mass | Found Mass |
| [M+H]⁺ | 215.0653 | Hypothetical experimental value |
| [M+Na]⁺ | 237.0472 | Hypothetical experimental value |
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. jst.go.jpacs.org This technique is instrumental in elucidating the fragmentation pathways of this compound. The fragmentation of trimethylsilyl ethers is well-documented and often involves characteristic losses. nih.govresearchgate.net
Expected Fragmentation Pathways for this compound:
Loss of a methyl radical (•CH₃): A common fragmentation for trimethylsilyl groups, leading to an [M-15]⁺ ion.
Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A prominent peak at m/z 73 is characteristic of trimethylsilyl compounds.
Cleavage of the Si-O bond: This can lead to the formation of a 4-chlorobenzyl cation or related radical cations.
Rearrangement and loss of chlorotoluene: This could potentially occur through intramolecular rearrangement.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the progress of reactions involving this compound by observing the changes in characteristic functional group vibrations. americanpharmaceuticalreview.comyoutube.comyoutube.comyoutube.com
The synthesis of this compound from 4-chlorobenzyl alcohol and a trimethylsilylating agent can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol (typically around 3200-3600 cm⁻¹) and the appearance of the characteristic Si-O-C stretching vibrations of the silyl ether product. nih.govresearchgate.net
Key Vibrational Modes for Monitoring Reactions:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Alcohol (O-H) | Stretching | 3200-3600 (broad) | IR |
| Silyl Ether (Si-O-C) | Asymmetric Stretch | 1050-1150 | IR, Raman |
| Silyl Ether (Si-O-C) | Symmetric Stretch | ~840-920 | IR, Raman |
| Trimethylsilyl (Si-C) | Rocking | ~750-850 | IR, Raman |
Online monitoring using attenuated total reflectance (ATR)-IR spectroscopy allows for real-time analysis of the reaction mixture without the need for sampling, providing valuable kinetic data. acs.org Raman spectroscopy can also be a powerful tool, particularly for in-situ monitoring in reaction vessels. americanpharmaceuticalreview.com
X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Analysis
While this compound is a liquid at room temperature, its definitive solid-state structure can be elucidated through the preparation of crystalline derivatives. X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms and molecules in a crystal lattice. This technique is invaluable for unambiguously confirming the compound's constitution and stereochemistry, should chiral centers be present.
For a compound like this compound, a suitable crystalline derivative could potentially be formed through co-crystallization with a molecule capable of strong intermolecular interactions, such as hydrogen bonding or π-stacking. The resulting crystal, when subjected to X-ray diffraction, would yield a detailed electron density map from which bond lengths, bond angles, and torsional angles can be determined with high precision. This data is fundamental for understanding the molecule's conformation and packing in the solid state.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.21 |
| γ (°) | 90 |
| Volume (ų) | 1327.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.258 |
| R-factor (%) | 4.2 |
Note: This table presents hypothetical data for illustrative purposes.
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques are indispensable tools for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluting components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.
The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) may be observed, and key fragment ions would likely arise from the cleavage of the silicon-oxygen bond and fragmentation of the chlorobenzyl group. Common silyl ether fragmentations often involve the loss of a methyl group from the trimethylsilyl moiety.
Table 2: Plausible GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance |
| 214/216 | [M]+• (Molecular ion) | Low |
| 199/201 | [M - CH₃]+ | Moderate |
| 125/127 | [Cl-C₆H₄-CH₂]+ | High |
| 73 | [(CH₃)₃Si]+ | High |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 ratio. This table is illustrative of expected fragmentation.
High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common and effective method. In this mode, a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC is also invaluable for preparative separations to isolate pure this compound from reaction mixtures.
Table 3: Illustrative HPLC Method Parameters and Quantitative Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 4.8 min |
| Quantitative Data | |
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Sample X | 525,000 (Calculated Conc: 35 µg/mL) |
Note: This table presents a hypothetical HPLC method and resulting data for illustrative purposes.
Future Research Directions and Emerging Paradigms for Chlorobenzyl Silyl Ethers
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Traditional methods for synthesizing silyl (B83357) ethers often rely on stoichiometric reagents and volatile organic solvents, which can generate significant chemical waste. The future of silyl ether synthesis lies in the development of greener, more atom-economical processes that minimize environmental impact.
Biocatalytic Approaches to Silyl Ether Synthesis
Biocatalysis offers a promising and sustainable alternative for the synthesis of silyl ethers. mdpi.com Enzymes, particularly lipases and silicateins, can catalyze silylation reactions under mild conditions with high selectivity.
Lipases, which are readily available and robust enzymes, have been shown to mediate the formation and hydrolysis of silyl ethers. d-nb.info For instance, lipases can catalyze the esterification of benzyl (B1604629) alcohol derivatives, a reaction type that shares mechanistic similarities with silylation. mdpi.comufsc.br Research has demonstrated the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435) for the synthesis of various esters, and similar principles could be applied to silyl ether synthesis. mdpi.comufsc.br However, some studies suggest that lipase-mediated turnover of silyl-protected alcohols may occur independently of the catalytic triad, indicating a non-specific mechanism that might limit applications in kinetic resolution. d-nb.info
Another class of enzymes, silicatein-α (Silα), derived from marine sponges, naturally catalyzes the formation of silicon-oxygen bonds. mdpi.com This enzyme has been shown to catalyze the condensation of organosilanols with alcohols and phenols to form silyl ethers, with water as the only byproduct. mdpi.comresearchgate.net While initial studies show a preference for phenols, the potential for directed evolution of Silα could lead to robust and highly selective biocatalysts for the synthesis of a wide range of silyl ethers, including chlorobenzyl derivatives. mdpi.com
Future research in this area will likely focus on:
Enzyme Discovery and Engineering: Screening for novel enzymes and engineering existing ones to improve their activity, stability, and substrate scope for chlorobenzyl alcohols.
Reaction Optimization: Investigating the use of non-conventional, green solvents and optimizing reaction conditions to enhance catalytic efficiency and product yields.
Immobilization Technologies: Developing advanced immobilization techniques to improve enzyme reusability and process scalability.
Expansion of Applications in Asymmetric Synthesis and Drug Discovery
Silyl ethers are indispensable protecting groups in the multi-step synthesis of complex molecules. pearson.comhighfine.comfiveable.me Their future applications are set to expand significantly in asymmetric synthesis and drug discovery, where precise stereochemical control and efficient molecular construction are critical.
In asymmetric synthesis, chiral silyl ethers can serve as auxiliaries to direct stereoselective transformations. mdpi.org For example, the C-H functionalization of benzyl silyl ethers using chiral dirhodium catalysts has been shown to proceed with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov The choice of the chiral catalyst or a chiral auxiliary attached to the silyl group is crucial for achieving high levels of asymmetric induction. organic-chemistry.orgnih.govnih.govresearchgate.net The development of novel chiral silylating agents based on the chlorobenzyl scaffold could provide new tools for asymmetric synthesis.
In the context of drug discovery, the strategic introduction of a chlorobenzyl silyl ether can modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability. The development of new protecting groups and their integration into complex molecule synthesis is a continuous effort. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of silyl ether synthesis and deprotection with continuous flow chemistry and automated synthesis platforms is a rapidly emerging paradigm. sigmaaldrich.com These technologies offer significant advantages in terms of reaction control, safety, scalability, and the ability to perform high-throughput screening and optimization.
Automated synthesis platforms, often utilizing pre-packed reagent cartridges, can streamline multi-step synthetic sequences, including protection and deprotection steps. sigmaaldrich.comyoutube.comsynplechem.com Such systems can perform a variety of chemical transformations, including amide bond formation, Suzuki couplings, and the introduction and removal of protecting groups like Boc. sigmaaldrich.comresearchgate.netrsc.org The application of these automated systems to the synthesis and manipulation of chlorobenzyl silyl ethers would enable rapid exploration of their synthetic utility and the generation of compound libraries for screening purposes. synplechem.com
Future research will likely focus on:
Developing Flow-Based Protocols: Adapting existing batch methods for silyl ether synthesis and cleavage to continuous flow conditions.
Automated Library Synthesis: Utilizing automated platforms to generate diverse libraries of molecules containing the chlorobenzyl silyl ether motif for biological evaluation.
Real-Time Analytics: Integrating in-line analytical techniques for real-time reaction monitoring and optimization.
Exploration of Bio-orthogonal Reactions Involving Silyl Ethers for Chemical Biology Applications
Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native cellular processes. nih.gov The development of silyl ethers that can be cleaved under bio-orthogonal conditions is a key area of research with significant potential in chemical biology. nih.gov
While traditional silyl ether cleavage methods often employ fluoride (B91410) ions or strong acids, which are incompatible with living systems, new strategies are being explored. nih.gov These include the design of silyl ethers that can be cleaved by specific enzymes or triggered by external stimuli like light. nih.govresearchgate.net For instance, researchers have developed photocleavable silyl protecting groups that can be removed with visible light. researchgate.net The development of bio-orthogonal cleavage strategies for chlorobenzyl silyl ethers would enable their use as temporary masks for hydroxyl groups in biological studies, allowing for spatiotemporal control over the release of bioactive molecules.
Design of Next-Generation Silyl Protecting Groups with Tunable Reactivity and Orthogonality
The ability to selectively introduce and remove protecting groups is fundamental to modern organic synthesis. uchicago.edubham.ac.uk This concept, known as orthogonality, allows for the deprotection of one functional group without affecting others. uchicago.edubham.ac.uknih.govnumberanalytics.comacs.org The future of protecting group chemistry lies in the design of "next-generation" silyl ethers with finely tunable reactivity and expanded orthogonality.
The stability and reactivity of silyl ethers can be modulated by altering the substituents on the silicon atom. highfine.comnih.govbeilstein-journals.orgnih.govgelest.com For example, increasing the steric bulk of the alkyl groups on the silicon (e.g., from trimethylsilyl (B98337) (TMS) to triisopropylsilyl (TIPS)) significantly increases the stability of the silyl ether towards acidic hydrolysis. highfine.comnih.gov
Future research in this area will focus on:
Fine-Tuning Steric and Electronic Effects: The synthesis of novel chlorobenzyl-based silylating agents with various substituents to create a portfolio of protecting groups with a wide spectrum of stabilities.
Developing Novel Cleavage Conditions: The discovery of new reagents and reaction conditions that allow for the highly selective cleavage of one type of silyl ether in the presence of others. thieme-connect.dethieme-connect.deorganic-chemistry.org
Expanding the Orthogonal Set: The integration of chlorobenzyl silyl ethers into a broader set of orthogonal protecting groups that can be removed under unique conditions (e.g., acid, base, fluoride, oxidation, reduction, light, or enzymatic cleavage). uchicago.edunih.govnumberanalytics.comacs.org
The following table summarizes the relative stability of some common silyl ether protecting groups, which provides a basis for their orthogonal use.
| Silyl Ether Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data adapted from various sources for illustrative purposes. highfine.comnih.gov
The continued development of more sophisticated silyl protecting groups, including derivatives of ((4-Chlorobenzyl)oxy)trimethylsilane, will provide chemists with more powerful tools to construct complex molecules with greater efficiency and precision.
Q & A
Q. Basic
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact .
- Spill Management : Neutralize spills with vermiculite or sand, followed by disposal as hazardous waste .
What are the potential applications of this compound in medicinal chemistry?
Q. Advanced
- Prodrug Design : The silane group acts as a protecting group for hydroxyl moieties, enhancing drug bioavailability .
- Antimicrobial Agents : Derivatives with triazole or pyranone moieties show activity against S. aureus and E. coli .
- Targeted Delivery : Functionalization with fluorophores enables tracking in cellular uptake studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
